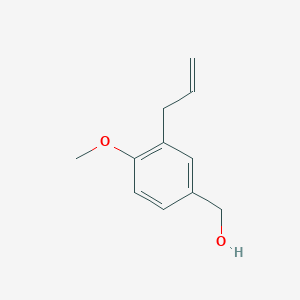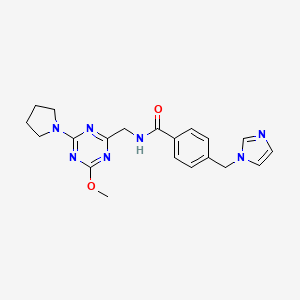![molecular formula C13H19N3O B2827405 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034264-27-0](/img/structure/B2827405.png)
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is related to a class of compounds known as negative allosteric modulators (NAMs) of metabotropic glutamate receptors subtype 2 (mGluR2) . These compounds are of interest in the pharmaceutical industry for their potential in the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved, especially CNS disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Scientific Research Applications
Computational Studies and Catalysis
A computational study has highlighted the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones, leading to the formation of cyclopentenes or dihydropyrans/pyrans. This research provides insights into the catalytic mechanisms and could be relevant for designing new reactions involving similar compounds (Huang, Lankau, & Yu, 2014).
Structural Analysis and Electronic Structure
The crystal and electronic structure of 4-acetylpyrazole, a compound with a core similar to the pyrazolyl group in the query compound, was analyzed to understand its solid-state assembly and interaction patterns, which could be pertinent to the design and synthesis of new materials with desired properties (Frey, Schoeller, & Herdtweck, 2014).
Antiviral Activity of Pyrazoline Derivatives
Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has demonstrated potential antiviral activities, suggesting that compounds with similar pyrazolyl or pyridinyl ethanone structures could be explored for their bioactivity (Attaby et al., 2006).
Synthesis and Characterization of Heterocyclic Compounds
Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of novel pyrazole derivatives, indicating the versatility of reactions involving pyrazole groups and their potential in synthesizing a wide range of heterocyclic compounds (Şener et al., 2002).
Antimicrobial and Anticancer Applications
Derivatives of pyrazolyl ethanones have been explored for their antimicrobial and anticancer activities, suggesting that compounds with similar structures could be promising candidates for drug development (Alam et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to the neurotransmitter glutamate .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .
Result of Action
The action of this compound as a negative allosteric modulator of mGluR2 can lead to the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved . These disorders include various neurological conditions such as psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Future Directions
The compound and its related class of compounds are of interest in the pharmaceutical industry for their potential in the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved, especially CNS disorders . This suggests that future research could focus on exploring its therapeutic potential and optimizing its properties for drug development.
Properties
IUPAC Name |
2-cyclopentyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-11-3-1-2-4-11)15-7-8-16-12(10-15)5-6-14-16/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSSBLWIXCPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)


![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)
